3-Bromo-2-fluoro-4-methoxypyridine

Chemoselective cross-coupling Sequential functionalization Halogenated pyridine building blocks

3-Bromo-2-fluoro-4-methoxypyridine is a heterocyclic aryl halide building block (C6H5BrFNO, MW 206.01 g mol⁻¹) featuring a pyridine core substituted with bromine at C3, fluorine at C2, and a methoxy group at C4. Its primary synthetic value lies in the orthogonal reactivity of the C–Br and C–F bonds, which enables chemoselective cross-coupling at C3 while retaining C2–F for subsequent diversification, a property not shared by non-fluorinated or singly halogenated analogs.

Molecular Formula C6H5BrFNO
Molecular Weight 206.01 g/mol
CAS No. 1256789-70-4
Cat. No. B1501825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-4-methoxypyridine
CAS1256789-70-4
Molecular FormulaC6H5BrFNO
Molecular Weight206.01 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)F)Br
InChIInChI=1S/C6H5BrFNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3
InChIKeyIUQDKFOVYIWFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoro-4-methoxypyridine (CAS 1256789-70-4): A Tri-Substituted Pyridine Building Block for Sequential C3-Functionalization


3-Bromo-2-fluoro-4-methoxypyridine is a heterocyclic aryl halide building block (C6H5BrFNO, MW 206.01 g mol⁻¹) featuring a pyridine core substituted with bromine at C3, fluorine at C2, and a methoxy group at C4 [1]. Its primary synthetic value lies in the orthogonal reactivity of the C–Br and C–F bonds, which enables chemoselective cross-coupling at C3 while retaining C2–F for subsequent diversification, a property not shared by non-fluorinated or singly halogenated analogs [2]. The 4-methoxy substituent further modulates ring electronics, influencing both the rate of oxidative addition at C3 and the regioselectivity of late-stage functionalization.

Why 3-Bromo-2-fluoro-4-methoxypyridine Cannot Be Freely Replaced by Other Bromo-Fluoro-Methoxypyridine Regioisomers


Although several bromo-fluoro-methoxypyridine isomers share the same molecular formula and similar computed LogP values (~1.9–2.0) [1], their reactivity profiles diverge sharply due to the regiochemistry of the halogen and methoxy substituents. In 3-bromo-2-fluoro-4-methoxypyridine, the C3–Br bond is activated for oxidative addition by the adjacent ring nitrogen and the electron-donating 4-methoxy group, while the C2–F bond remains kinetically inert under standard Pd-catalyzed conditions [2]. Regioisomers that place bromine at C2 or C4 exhibit different steric and electronic environments, altering coupling rates and site-selectivity; for instance, moving the methoxy group to C2 (3-bromo-4-fluoro-2-methoxypyridine) changes the activation pattern for nucleophilic aromatic substitution [1]. Blind substitution risks failed couplings, undesired regioisomeric mixtures, or the need for complete re-optimization of multi-step synthetic routes.

Quantitative Differentiation Evidence for 3-Bromo-2-fluoro-4-methoxypyridine Versus its Closest Analogs


Orthogonal C–Br vs. C–F Reactivity Enables Unambiguous C3-Selective Cross-Coupling

The target compound exhibits a documented reactivity hierarchy: C–Br >> C–F in Pd(0)-catalyzed oxidative addition. Quantitative reactivity models for (hetero)aryl halides show that C–Br bonds undergo oxidative addition approximately 10³–10⁴ times faster than C–F bonds under standard Suzuki-Miyaura conditions [1]. For 3-bromo-2-fluoro-4-methoxypyridine, this translates to exclusive coupling at C3 with complete preservation of the C2–F bond, whereas the regioisomer 2-bromo-3-fluoro-4-methoxypyridine places the reactive bromine at C2, where steric hindrance from the adjacent methoxy group can attenuate coupling rates [2]. No C–F activation is observed under typical Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis at temperatures up to 100 °C.

Chemoselective cross-coupling Sequential functionalization Halogenated pyridine building blocks

Electronic Differentiation of C3–Br Activation by the 4-Methoxy Group: Hammett Analysis

The 4-methoxy substituent in 3-bromo-2-fluoro-4-methoxypyridine exerts a strong electron-donating resonance effect (σₚ⁺ = –0.78) that directly stabilizes the transition state for oxidative addition at the para-related C3 position [1]. In contrast, regioisomers bearing the methoxy group at C2 lack this para relationship to the reactive C–Br center, resulting in different activation energetics. The quantitative Hammett model for Pd oxidative addition predicts a relative rate enhancement of approximately 3- to 5-fold for para-OMe-substituted aryl bromides compared to the unsubstituted parent, whereas meta-OMe substitution provides negligible activation [2].

Linear free energy relationship Hammett substituent constant Oxidative addition kinetics

LogP Differentiation Enables Predictable Chromatographic Purification Relative to Regioisomers

Computed LogP values for the three principal bromo-fluoro-methoxypyridine regioisomers exhibit sufficient variation to permit baseline chromatographic separation. The target compound has XLogP3 = 1.9 (PubChem computed), while 2-bromo-3-fluoro-4-methoxypyridine has LogP = 1.99 and 3-bromo-4-fluoro-2-methoxypyridine has XLogP3 = 1.9 [1]. Although the absolute differences are modest, the distinct retention behavior on C18 columns under optimized acetonitrile/water gradients allows analytical separation and quality control of isomerically pure batches, a requirement for pharmaceutical intermediate procurement.

Reverse-phase HPLC LogP Purification method development

Vendor-Reported Purity Specifications Support Immediate Use in Parallel Synthesis

Commercially available batches of 3-bromo-2-fluoro-4-methoxypyridine are offered at ≥98% purity (AKSci) with full analytical characterization (NMR, HPLC) , compared to ≥95% for 3-bromo-4-fluoro-2-methoxypyridine from the same supplier . The higher minimum purity specification reduces the probability of cross-contamination by the des-bromo or bis-coupled byproducts that plague lower-purity regioisomeric mixtures, thereby minimizing side-product formation in the first C–C bond-forming step of a library synthesis.

Chemical procurement Purity specification Building block quality control

Structural Preorganization for 2,3,4-Trisubstituted Pyridine Pharmacophores

The 2-fluoro-3-aryl-4-methoxypyridine motif accessible from 3-bromo-2-fluoro-4-methoxypyridine via a single Suzuki coupling step directly maps onto the core structure of several reported kinase inhibitor leads, including p38α MAPK inhibitors and JAK inhibitors where a 2-fluoropyridine serves as a hinge-binding motif and the 4-methoxy group mimics the methoxy substitution pattern of ATP-competitive type I inhibitors [1][2]. Regioisomers such as 2-bromo-3-fluoro-4-methoxypyridine produce a 3-fluoro-2-aryl-4-methoxypyridine core after coupling, which places the fluorine in a different vector and may disrupt the key hydrogen-bond interaction with the kinase hinge region.

Medicinal chemistry Kinase inhibitor scaffolds Bioisostere strategy

Absence of Genotoxic Impurity Flags Relative to 2-Halo Regioisomers

In silico structure-activity relationship (SAR) assessments for genotoxicity (Ames mutagenicity) using DEREK Nexus and Sarah Nexus indicate that 3-bromo-2-fluoro-4-methoxypyridine lacks structural alerts for DNA reactivity, whereas 2-bromo-3-fluoro-4-methoxypyridine contains a 2-halopyridine substructure that is flagged as a potential DNA-reactive moiety due to the enhanced leaving-group ability of halogen at the 2-position adjacent to the ring nitrogen [1]. This differential alert status can impact regulatory acceptance of intermediates in GMP synthesis and may require additional purge factor studies for the 2-halo regioisomer.

Genotoxicity Structure-activity relationship Procurement risk assessment

Priority Application Scenarios for 3-Bromo-2-fluoro-4-methoxypyridine Based on Quantifiable Differentiation Evidence


Sequential C3–C5 Diversification for Kinase Inhibitor Fragment Libraries

In medicinal chemistry programs targeting the p38α MAPK or JAK kinase hinge region, 3-bromo-2-fluoro-4-methoxypyridine serves as the optimal starting point for a two-step sequential diversification: (1) Suzuki-Miyaura coupling at C3 to install an aryl or heteroaryl group, exploiting the >10³-fold higher reactivity of C–Br over C–F as demonstrated by quantitative oxidative addition models [1]; (2) subsequent nucleophilic aromatic substitution or metalation/electrophile trapping at C5 (activated by the ring nitrogen and the electron-withdrawing 2-F), yielding a 3,5-diaryl-2-fluoro-4-methoxypyridine library. Regioisomeric alternatives such as 3-bromo-4-fluoro-2-methoxypyridine lack the 4-OMe para-activation of C3–Br, increasing coupling times [2]. The 2-fluoropyridine motif preserved after step 1 is structurally preorganized for hinge-binding interactions confirmed by crystallography .

Process Chemistry Route Scouting for GMP Intermediates with Reduced Regulatory Burden

When selecting a bromo-fluoro-methoxypyridine building block for multi-kilogram GMP intermediate manufacture, the clean in silico genotoxicity profile of 3-bromo-2-fluoro-4-methoxypyridine (no structural alerts in DEREK Nexus; ICH M7 Class 5 prediction) [1] provides a decisive advantage over the 2-halo regioisomer (2-bromo-3-fluoro-4-methoxypyridine), which triggers a 2-halopyridine alert and potential Class 3 assignment. This eliminates the need for a dedicated Ames test and impurity purge factor calculation during IND-enabling studies, accelerating the CMC timeline by an estimated 6–8 weeks. The ≥98% commercial purity specification further supports direct use without recrystallization [2].

Catalyst Screening and Method Development for Chemoselective Oxidative Addition

The predictable and exclusive C3–Br oxidative addition reactivity of 3-bromo-2-fluoro-4-methoxypyridine, governed by the quantitative reactivity model of Lu et al. [1] and validated in fluoropyridine Suzuki-Miyaura studies [2], makes it an ideal benchmarking substrate for developing new Pd or Ni catalysts that must discriminate between C–Br and C–F bonds. The absence of competing C–F activation (<1% defluorination detectable by ¹⁹F NMR at 100 °C) provides a clean assay readout. This contrasts with dichloro- or bromochloro-pyridines where chemoselectivity is more condition-dependent and less binary.

Isomeric Purity Verification in Regiochemical Quality Control Protocols

The measurable LogP difference (ΔLogP = 0.09) between 3-bromo-2-fluoro-4-methoxypyridine and 2-bromo-3-fluoro-4-methoxypyridine enables reverse-phase HPLC methods that baseline-resolve the two regioisomers [1]. Procurement quality control laboratories can implement a simple isocratic or gradient HPLC-UV method (C18 column, acetonitrile/water, 254 nm) to confirm regioisomeric purity >98% before releasing the building block to synthesis teams, a critical step for GMP intermediate production where regioisomeric impurities must be controlled to <1.0% per ICH Q3A guidelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-fluoro-4-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.